molecular formula C16H26N2O3 B11381062 2-ethyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]butanamide

2-ethyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]butanamide

Cat. No.: B11381062
M. Wt: 294.39 g/mol
InChI Key: GCXFPDJYTIKWHO-UHFFFAOYSA-N
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Description

2-ethyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]butanamide is a complex organic compound that features a furan ring, a morpholine ring, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl-ethylamine derivative, which is then reacted with morpholine under specific conditions to form the intermediate. This intermediate is subsequently coupled with 2-ethylbutanoyl chloride to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the butanamide backbone can be reduced to form the corresponding alcohol.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-ethyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites. The butanamide backbone provides stability and structural integrity to the molecule.

Comparison with Similar Compounds

Similar Compounds

    2-ethylfuran: A simpler compound with a furan ring and an ethyl group.

    N-[2-(furan-2-yl)ethyl]acetamide: Contains a furan ring and an acetamide group.

    2-furan-2-yl-2-morpholin-4-yl-ethylamine: Features a furan ring and a morpholine ring.

Uniqueness

2-ethyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]butanamide is unique due to its combination of a furan ring, a morpholine ring, and a butanamide backbone. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs. The presence of both furan and morpholine rings allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H26N2O3

Molecular Weight

294.39 g/mol

IUPAC Name

2-ethyl-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]butanamide

InChI

InChI=1S/C16H26N2O3/c1-3-13(4-2)16(19)17-12-14(15-6-5-9-21-15)18-7-10-20-11-8-18/h5-6,9,13-14H,3-4,7-8,10-12H2,1-2H3,(H,17,19)

InChI Key

GCXFPDJYTIKWHO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NCC(C1=CC=CO1)N2CCOCC2

Origin of Product

United States

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